molecular formula C12H11Cl2FN2O B2742241 2,4-dichloro-N-(cyanomethyl)-5-fluoro-N-propylbenzamide CAS No. 1389237-10-8

2,4-dichloro-N-(cyanomethyl)-5-fluoro-N-propylbenzamide

Cat. No.: B2742241
CAS No.: 1389237-10-8
M. Wt: 289.13
InChI Key: UXCOBVJVKQDPBN-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(cyanomethyl)-5-fluoro-N-propylbenzamide is a synthetic organic compound characterized by the presence of dichloro, cyanomethyl, fluoro, and propyl functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(cyanomethyl)-5-fluoro-N-propylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4-dichlorobenzoyl chloride and 5-fluoro-2-nitrobenzoic acid.

    Formation of Intermediate: The 2,4-dichlorobenzoyl chloride is reacted with 5-fluoro-2-nitrobenzoic acid in the presence of a base such as triethylamine to form an intermediate.

    Reduction: The nitro group in the intermediate is reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Cyanomethylation: The resulting amine is then reacted with cyanomethyl chloride in the presence of a base to introduce the cyanomethyl group.

    Propylation: Finally, the compound is alkylated with propyl bromide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(cyanomethyl)-5-fluoro-N-propylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The cyanomethyl group can be reduced to an amine using hydrogenation.

    Oxidation Reactions: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

2,4-dichloro-N-(cyanomethyl)-5-fluoro-N-propylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antibacterial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(cyanomethyl)-5-fluoro-N-propylbenzamide involves its interaction with specific molecular targets:

    Molecular Targets: It binds to enzymes and receptors involved in cellular processes.

    Pathways Involved: It affects pathways related to cell proliferation and apoptosis, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide
  • 2,4-dichloro-N-(cyanomethyl)-N-methylbenzamide
  • 2,4-dichloro-N-(cyanomethyl)-N-ethylbenzamide

Uniqueness

2,4-dichloro-N-(cyanomethyl)-5-fluoro-N-propylbenzamide is unique due to the presence of the fluoro group, which enhances its biological activity and stability compared to similar compounds

Properties

IUPAC Name

2,4-dichloro-N-(cyanomethyl)-5-fluoro-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2FN2O/c1-2-4-17(5-3-16)12(18)8-6-11(15)10(14)7-9(8)13/h6-7H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCOBVJVKQDPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)C1=CC(=C(C=C1Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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